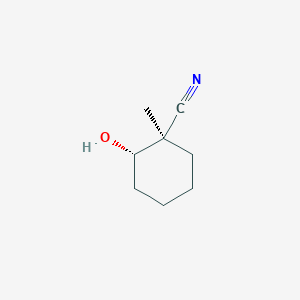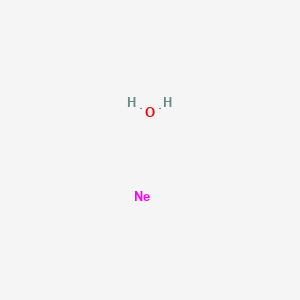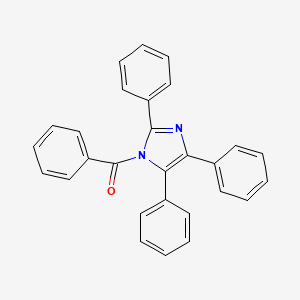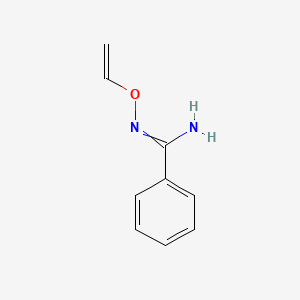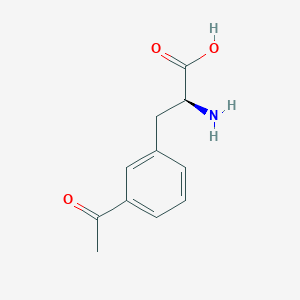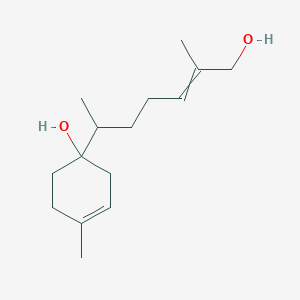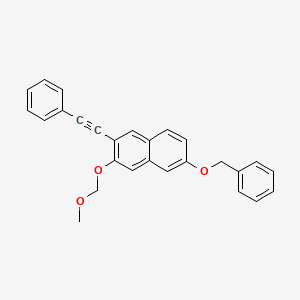
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of benzyloxy, methoxymethoxy, and phenylethynyl groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene core: The naphthalene core can be synthesized through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl chloride and a suitable base.
Introduction of the methoxymethoxy group: The methoxymethoxy group can be introduced through the reaction of the naphthalene derivative with methoxymethyl chloride in the presence of a base.
Introduction of the phenylethynyl group: The phenylethynyl group can be introduced via Sonogashira coupling reaction using phenylacetylene and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, methoxymethyl chloride, phenylacetylene, and suitable bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Generation of reactive intermediates: It may generate reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzyloxy)-2-(phenylethynyl)naphthalene: Lacks the methoxymethoxy group, which may affect its chemical properties and applications.
3-(Methoxymethoxy)-2-(phenylethynyl)naphthalene: Lacks the benzyloxy group, which may influence its reactivity and biological activities.
6-(Benzyloxy)-3-(methoxymethoxy)naphthalene:
Uniqueness
6-(Benzyloxy)-3-(methoxymethoxy)-2-(phenylethynyl)naphthalene is unique due to the presence of all three functional groups (benzyloxy, methoxymethoxy, and phenylethynyl) attached to the naphthalene core
Eigenschaften
CAS-Nummer |
390810-66-9 |
|---|---|
Molekularformel |
C27H22O3 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
3-(methoxymethoxy)-2-(2-phenylethynyl)-6-phenylmethoxynaphthalene |
InChI |
InChI=1S/C27H22O3/c1-28-20-30-27-18-25-17-26(29-19-22-10-6-3-7-11-22)15-14-23(25)16-24(27)13-12-21-8-4-2-5-9-21/h2-11,14-18H,19-20H2,1H3 |
InChI-Schlüssel |
CKJKJYGHYQUTGL-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


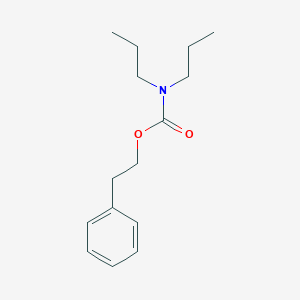
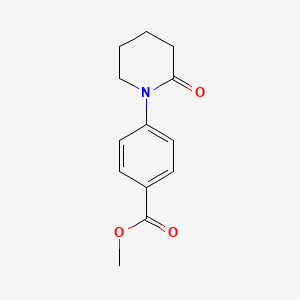
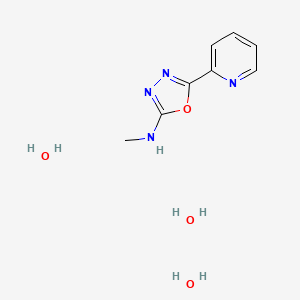
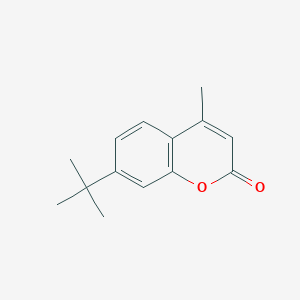
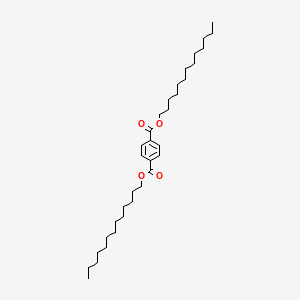
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)

